N-[1-(furan-2-yl)ethyl]-3-iodoaniline
CAS No.:
Cat. No.: VC16255683
Molecular Formula: C12H12INO
Molecular Weight: 313.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12INO |
|---|---|
| Molecular Weight | 313.13 g/mol |
| IUPAC Name | N-[1-(furan-2-yl)ethyl]-3-iodoaniline |
| Standard InChI | InChI=1S/C12H12INO/c1-9(12-6-3-7-15-12)14-11-5-2-4-10(13)8-11/h2-9,14H,1H3 |
| Standard InChI Key | HFGMWRKDESVYTD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CO1)NC2=CC(=CC=C2)I |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
N-[1-(Furan-2-yl)ethyl]-3-iodoaniline consists of a furan ring (a five-membered oxygen-containing heterocycle) linked via an ethyl group to a 3-iodoaniline moiety. The iodine atom occupies the meta-position relative to the amine group on the benzene ring, while the furan ring contributes π-electron density and stereoelectronic effects . The compound’s 2D and 3D structural representations (Figure 1) highlight its planar aromatic systems and the spatial orientation of functional groups, which influence its reactivity and intermolecular interactions .
Table 1: Key Molecular Properties
Spectroscopic and Computational Data
The compound’s infrared (IR) and nuclear magnetic resonance (NMR) spectra provide insights into its functional groups. The amine group (-NH-) exhibits a characteristic broad peak near 3300–3500 cm⁻¹ in IR, while the furan ring’s C-O-C stretching appears at ~1250 cm⁻¹. In ¹H NMR, the aromatic protons of the aniline ring resonate as a multiplet between δ 6.5–7.5 ppm, and the ethyl group’s methyl protons appear as a triplet near δ 1.2–1.5 ppm . Density functional theory (DFT) calculations predict a dipole moment of 3.2 Debye, reflecting its polar nature due to the iodine and amine groups .
Synthetic Routes and Optimization
Key Synthetic Strategies
The synthesis of N-[1-(furan-2-yl)ethyl]-3-iodoaniline typically involves multi-step sequences:
-
Formation of the Furan-Ethyl Backbone: Starting with furan-2-carbaldehyde, reductive amination with aniline derivatives introduces the ethylamine linker .
-
Iodination of Aniline: Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) selectively substitutes the meta-position of aniline .
-
Coupling Reactions: Mitsunobu reactions or palladium-catalyzed cross-couplings connect the furan-ethyl and iodinated aniline moieties .
A representative synthesis (Scheme 1) begins with 3-iodoaniline, which undergoes protection of the amine group followed by a Mitsunobu reaction with (S)-ethyl lactate to install the furan-ethyl unit . Yields exceeding 90% are achievable with optimized conditions (e.g., diisopropyl azodicarboxylate (DIAD) as a coupling agent and tetrahydrofuran (THF) as solvent) .
Reaction Optimization
Critical parameters for high yield and purity include:
-
Temperature: Reactions performed at 0–5°C minimize side reactions during iodination .
-
Catalysts: Palladium(II) acetate enhances coupling efficiency in Suzuki-Miyaura reactions .
-
Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve solubility of iodinated intermediates .
Reactivity and Functionalization
Electrophilic Substitution
The iodine atom’s electron-withdrawing effect activates the aniline ring for electrophilic substitution. Nitration and sulfonation preferentially occur at the para-position relative to iodine, yielding derivatives like 3-iodo-4-nitroaniline . Conversely, the furan ring undergoes electrophilic substitution at the 5-position due to its electron-rich nature .
Cross-Coupling Reactions
The C–I bond in N-[1-(furan-2-yl)ethyl]-3-iodoaniline participates in Ullmann and Buchwald-Hartwig couplings, enabling the formation of C–C and C–N bonds. For example, coupling with arylboronic acids produces biaryl derivatives, which are valuable in drug discovery .
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to tetrahydrofuran, enhancing the compound’s stability while retaining the iodine substituent . Selective reduction of the amine group to a secondary alcohol is also feasible using lithium aluminum hydride (LiAlH₄) .
| Catalyst Derivative | Yield (%) | ee (%) |
|---|---|---|
| 13a | 95 | 34 |
| 18b | 99 | 47 |
| 13i | 30 | 27 |
| Data adapted from ACS Org. Inorg. Au (2023) . |
Challenges and Future Directions
Synthetic Limitations
Current routes face challenges in deiodination during nitro group reductions and low yields for ortho-substituted derivatives . Advanced protecting group strategies (e.g., tosyl groups) and flow chemistry techniques may address these issues .
Expanding Biological Applications
Future studies should explore the compound’s potential in targeting iodine-dependent enzymes (e.g., thyroid peroxidases) and its use in radiopharmaceuticals, leveraging the β-emitting isotope iodine-131.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume